H-D-Lys(Z)-OMe HCl

Overview

Description

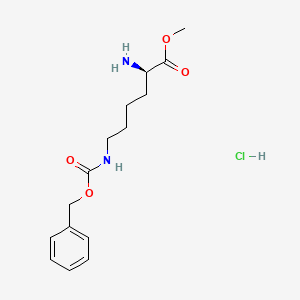

H-D-Lys(Z)-OMe HCl, also known as Methyl N6-[(benzyloxy)carbonyl]-D-lysinate hydrochloride, is a chemical compound with the molecular formula C15H22N2O4 and a molecular weight of 330.81 . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of this compound consists of 15 carbon atoms, 22 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The structure is complex due to the presence of multiple functional groups, including a carboxyl group, an amine group, and a carbonyl group.Physical And Chemical Properties Analysis

This compound has a molecular weight of 330.81 . The compound is typically stored at a temperature of +5 ± 3 °C .Scientific Research Applications

Oligomerization Studies

H-D-Lys(Z)-OMe HCl has been studied for its role in the oligomerization of l-lysine methyl ester. Qin et al. (2014) explored the protease-catalyzed oligomerization of Nε-protected l-lys monomers, including those with benzyloxycarbonyl (Z) groups, to develop oligopeptide side-chains with specific chain lengths and dispersity for potential applications in selective conjugation and enzymatic processes (Qin et al., 2014).

Synthesis and Structure-Activity Relationships

The compound has been used in the synthesis of analgesic dipeptides. García-López et al. (1989) synthesized N-terminal modified analogues of analgesic compounds using Nω-Z- and Nω-Z-Nα-Me2 amino acids, highlighting the influence of the N-terminal amino group on antinociceptive effects (García-López et al., 1989).

Peptide Synthesis Techniques

Bailey and Crofts (1992) compared methods for the preparation of cyclic peptide polyamine, using H-[Lys(Z)-Lys(Z)-Gly]2-X. This study demonstrated the efficiency of cyclo-dimerisation of H-Lys(Z)-Lys(Z)-Gly-OPFP.TFA for scalable synthesis, highlighting the utility of this compound in peptide synthesis (Bailey & Crofts, 1992).

Drug-Polymer Intermolecular Interactions

Maniruzzaman et al. (2013) investigated the interactions within solid dispersions of cationic drugs and anionic polymers processed by hot-melt extrusion, using compounds including this compound. This study provided insights into the physicochemical characterization and intermolecular interactions critical for drug formulation (Maniruzzaman et al., 2013).

Lysosomal Research

Research by Boya et al. (2003) on hydroxychloroquine, a lysosomotropic amine, indicated the induction of lysosomal membrane permeabilization followed by apoptosis. This study is relevant for understanding the interactions and effects of compounds like this compound in lysosomal and apoptotic processes (Boya et al., 2003).

Applications in Nanobodies and Antibodies

Muyldermans (2013) discussed the unique functional heavy-chain antibodies found in camelids, highlighting the role of specific amino acids like lysine in the antigen-binding domain. This research is pertinent to understanding how modifications like this compound could influence antibody engineering and nanobody development (Muyldermans, 2013).

Safety and Hazards

H-D-Lys(Z)-OMe HCl is for research use only and is not intended for human consumption or therapeutic use . In case of accidental exposure, the recommended first aid measures include moving the victim to fresh air if inhaled, washing off with soap and plenty of water if it comes in contact with skin, rinsing with pure water for at least 15 minutes if it comes in contact with eyes, and seeking immediate medical attention .

Mechanism of Action

Target of Action

H-D-Lys(Z)-OMe HCl, a derivative of lysine, is primarily targeted towards serine proteases involved in coagulation and fibrinolysis . These enzymes play a crucial role in the regulation of blood clotting, a process that prevents excessive bleeding when a blood vessel is injured.

Mode of Action

The interaction of this compound with its targets involves the formation of chromogenic or fluorogenic substrates. These are synthetic peptides that react with proteolytic enzymes under the formation of color or fluorescence, which can be followed spectrophotometrically . The intensity of the color or fluorescence is proportional to the proteolytic activity of the enzyme .

Biochemical Pathways

This compound affects the coagulation and fibrinolysis pathways. It acts as a substrate for serine proteases involved in these pathways, such as thrombin, Factor Xa, activated Protein C, and plasmin . The downstream effects include the regulation of blood clotting and dissolution of formed clots, maintaining a balance in the blood coagulation system.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the regulation of enzymatic activity in the coagulation and fibrinolysis pathways . By acting as a substrate for specific enzymes, it can influence the rate of blood clotting and clot dissolution, thereby playing a role in the prevention of conditions such as thrombosis and embolism.

Biochemical Analysis

Biochemical Properties

H-D-Lys(Z)-OMe HCl plays a significant role in biochemical reactions, particularly in the synthesis of peptides and proteins. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteolytic enzymes such as trypsin and chymotrypsin, which cleave peptide bonds in proteins. The nature of these interactions involves the formation of enzyme-substrate complexes, leading to the hydrolysis of peptide bonds .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are crucial for signal transduction. Additionally, this compound can alter the expression of genes involved in cell growth and differentiation, thereby impacting cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can bind to enzymes and inhibit or activate their activity. For instance, it can inhibit the activity of proteases by binding to their active sites, preventing substrate access. This inhibition can lead to changes in gene expression, as the degradation of regulatory proteins is affected.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperature or pH. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can enhance cellular functions such as protein synthesis and cell growth. At high doses, it can exhibit toxic effects, including cell death and tissue damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as lysine decarboxylase and lysine oxidase, which are involved in the metabolism of lysine. These interactions can affect metabolic flux and the levels of metabolites such as cadaverine and pipecolic acid .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The localization and accumulation of this compound can influence its activity and function .

Subcellular Localization

This compound is localized in specific subcellular compartments, such as the cytoplasm and nucleus. It can be directed to these compartments through targeting signals and post-translational modifications. The subcellular localization of this compound can affect its activity, as it interacts with different biomolecules in these compartments .

Properties

IUPAC Name |

methyl (2R)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4.ClH/c1-20-14(18)13(16)9-5-6-10-17-15(19)21-11-12-7-3-2-4-8-12;/h2-4,7-8,13H,5-6,9-11,16H2,1H3,(H,17,19);1H/t13-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPNJISLOYQGQTI-BTQNPOSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CCCCNC(=O)OCC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718535 | |

| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158-35-6 | |

| Record name | Methyl N~6~-[(benzyloxy)carbonyl]-D-lysinate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropanamine, 1-[3-(1-methylethyl)phenyl]-](/img/structure/B1506200.png)

![6-Phenyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1506202.png)

![4-(Hydroxymethyl)-3,4-dihydro-2H-pyrano[3,2-b]pyridin-4-ol](/img/structure/B1506207.png)

![N~1~-[(4-Ethenylphenyl)methyl]-N~2~-methylethane-1,2-diamine](/img/structure/B1506229.png)

![6-Cyanoimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B1506241.png)

![5-(Ethylthio)benzo[d][1,3]dioxole](/img/structure/B1506243.png)

![[1-(2-Fluoroethyl)piperidin-4-yl]methanol](/img/structure/B1506250.png)

![Benzo[c]isoxazol-3-amine](/img/structure/B1506252.png)